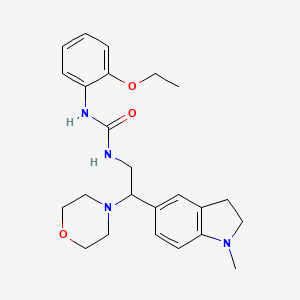
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylindolinyl group, and a morpholinoethyl group, all connected through a urea linkage
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Methylindolinyl Intermediate: The next step involves the synthesis of the 1-methylindolin-5-yl intermediate. This can be achieved through the cyclization of an appropriate precursor, followed by methylation using methyl iodide.
Coupling with Morpholinoethylamine: The final step involves the coupling of the two intermediates with morpholinoethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe in biological assays to study cellular pathways and mechanisms.
Material Science: The compound may be explored for its potential in creating novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea exerts its effects depends on its interaction with molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Cellular Pathways: The compound can influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)urea: Differing by the presence of a piperidino group instead of a morpholino group.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-3-31-23-7-5-4-6-20(23)26-24(29)25-17-22(28-12-14-30-15-13-28)18-8-9-21-19(16-18)10-11-27(21)2/h4-9,16,22H,3,10-15,17H2,1-2H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLHXFZFHVFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
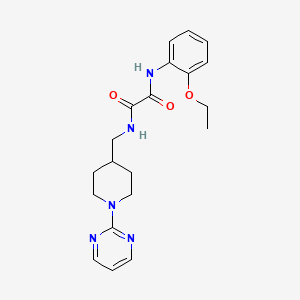
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2417616.png)


![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/new.no-structure.jpg)
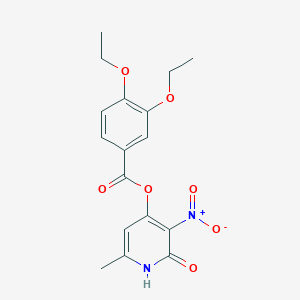
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2417623.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
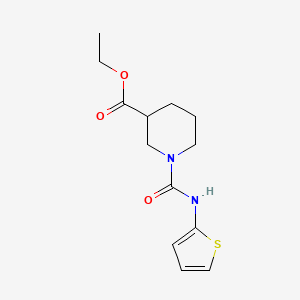
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)
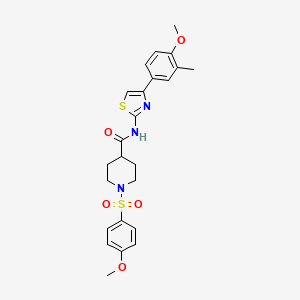
![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)

